molecular formula C25H21N3O3 B11486069 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

Cat. No.: B11486069
M. Wt: 411.5 g/mol
InChI Key: VBZXTWPKRISXPC-UHFFFAOYSA-N
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Description

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, an amide linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetyl group.

    Amidation: The acylated indole is reacted with 3-methylphenylamine to form the desired amide linkage.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its combination of an indole ring, amide linkage, and benzamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C25H21N3O3/c1-15-8-7-9-17(14-15)27-24(30)19-11-4-6-13-21(19)28-25(31)23(29)22-16(2)26-20-12-5-3-10-18(20)22/h3-14,26H,1-2H3,(H,27,30)(H,28,31)

InChI Key

VBZXTWPKRISXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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